2,4,5-Trimethoxyphenethylamine
Overview
Description
2,4,5-Trimethoxyphenethylamine: is a chemical compound belonging to the phenethylamine class. It is structurally characterized by a phenethylamine backbone with three methoxy groups attached to the benzene ring at the 2, 4, and 5 positions. This compound was first synthesized by Jansen in 1931 and is a positional isomer of mescaline, a well-known psychedelic compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethoxyphenethylamine typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).
Amination: The bromide is reacted with ammonia or an amine to form the final product, this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to different amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amines and alcohols.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2,4,5-Trimethoxyphenethylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives.
Biology: Studies on its interaction with biological systems help understand the effects of similar compounds.
Medicine: Research into its pharmacological properties provides insights into potential therapeutic uses.
Industry: Limited industrial applications due to legal restrictions, but it is used in academic research.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethoxyphenethylamine is not well-understood. it is known to potentiate the effects of mescaline when used as a pretreatment. This suggests that it may interact with serotonin receptors, similar to other phenethylamines .
Comparison with Similar Compounds
Mescaline (3,4,5-Trimethoxyphenethylamine): A well-known psychedelic compound.
2,3,4-Trimethoxyphenethylamine: Another positional isomer with different pharmacological properties.
2,4,6-Trimethoxyphenethylamine: Yet another isomer with unique effects
Uniqueness: 2,4,5-Trimethoxyphenethylamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Unlike mescaline, it is not centrally active but can potentiate the effects of other compounds .
Properties
IUPAC Name |
2-(2,4,5-trimethoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4-5,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKATTZLSNLYADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165499 | |
Record name | 2,4,5-Trimethoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15394-83-9 | |
Record name | 2,4,5-Trimethoxyphenylethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15394-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trimethoxyphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015394839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Trimethoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TMPEA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S27QYQ708U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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